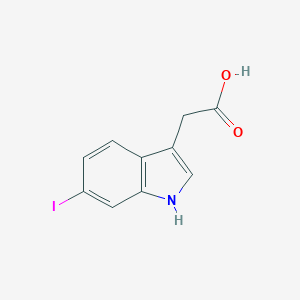
2-(6-Iodo-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Iodo-1H-indol-3-yl)acetic acid: is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry Indole-3-acetic acid is known for its role as a plant hormone, specifically an auxin, which regulates various aspects of plant growth and development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions are typically mild, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(6-Iodo-1H-indol-3-yl)acetic acid can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carboxylic acid group to form the corresponding alcohol.
Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide and thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (6-Iodo-1H-indol-3-yl)methanol.
Substitution: Formation of 6-azido-1H-indol-3-yl acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: 2-(6-Iodo-1H-indol-3-yl)acetic acid is used as a precursor in the synthesis of various indole derivatives
Biology: In biological research, this compound is studied for its potential as a plant growth regulator. Its effects on plant growth and development are of particular interest, especially in understanding the role of halogenated auxins.
Medicine: The compound is investigated for its potential therapeutic applications. Its indole structure is a common motif in many pharmacologically active compounds, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(6-Iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets in plants. As an auxin analog, it binds to auxin receptors, triggering a cascade of signaling pathways that regulate gene expression and cellular processes. The iodine atom at the 6th position may enhance its binding affinity and stability, leading to more pronounced biological effects.
Comparación Con Compuestos Similares
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
5-Iodoindole-3-acetic acid: Another halogenated derivative with similar properties.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
Uniqueness: 2-(6-Iodo-1H-indol-3-yl)acetic acid is unique due to the presence of the iodine atom at the 6th position, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
191674-60-9 |
|---|---|
Fórmula molecular |
C10H8INO2 |
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
2-(6-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) |
Clave InChI |
KAAAYLDNUFOXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
Sinónimos |
1H-Indole-3-aceticacid,6-iodo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















